molecular formula C16H26FIO2Si B13928891 (4-Fluoro-3-iodo-5-methoxyphenoxy)triisopropylsilane

(4-Fluoro-3-iodo-5-methoxyphenoxy)triisopropylsilane

Cat. No.: B13928891
M. Wt: 424.36 g/mol
InChI Key: QYGQNMTUAREIQK-UHFFFAOYSA-N
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Description

2-Fluoro-1-iodo-3-methoxy-5-[[tris(1-methylethyl)silyl]oxy]benzene is an organic compound with a complex structure that includes fluorine, iodine, methoxy, and tris(1-methylethyl)silyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-iodo-3-methoxy-5-[[tris(1-methylethyl)silyl]oxy]benzene typically involves multiple steps, starting from simpler aromatic compounds. The process may include halogenation, methoxylation, and silylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-iodo-3-methoxy-5-[[tris(1-methylethyl)silyl]oxy]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts such as palladium for coupling reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-1-iodo-3-methoxy-5-[[tris(1-methylethyl)silyl]oxy]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound can be used in the study of biological systems, including enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 2-Fluoro-1-iodo-3-methoxy-5-[[tris(1-methylethyl)silyl]oxy]benzene exerts its effects depends on its interaction with molecular targets. For example, in coupling reactions, the compound may act as a substrate that undergoes oxidative addition and transmetalation steps, facilitated by a palladium catalyst. The specific pathways involved can vary based on the reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-iodo-5-methoxy-3-(methoxymethyl)benzene
  • 2-Fluoro-1-iodo-3-methoxy-5-(trifluoromethoxy)benzene
  • 2-Fluoro-1,3-diiodo-5-methoxybenzene

Uniqueness

2-Fluoro-1-iodo-3-methoxy-5-[[tris(1-methylethyl)silyl]oxy]benzene is unique due to the presence of the tris(1-methylethyl)silyl group, which imparts specific steric and electronic properties. This makes it particularly useful in certain synthetic applications where these properties are advantageous.

Properties

Molecular Formula

C16H26FIO2Si

Molecular Weight

424.36 g/mol

IUPAC Name

(4-fluoro-3-iodo-5-methoxyphenoxy)-tri(propan-2-yl)silane

InChI

InChI=1S/C16H26FIO2Si/c1-10(2)21(11(3)4,12(5)6)20-13-8-14(18)16(17)15(9-13)19-7/h8-12H,1-7H3

InChI Key

QYGQNMTUAREIQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=C(C(=C1)I)F)OC

Origin of Product

United States

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